molecular formula C9H8Br2O4 B1201371 aeroplysinin-2 CAS No. 37676-85-0

aeroplysinin-2

Cat. No.: B1201371
CAS No.: 37676-85-0
M. Wt: 339.96 g/mol
InChI Key: ZIWGLWRAFFMGTG-DTWKUNHWSA-N
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Description

(±)-Aeroplysinin 2 is a brominated compound derived from marine sponges, particularly from the genus Aplysina. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure and bioactivity make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Aeroplysinin 2 typically involves bromination reactions starting from simpler organic precursors. One common synthetic route includes the bromination of a phenolic compound followed by cyclization to form the characteristic brominated ring structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of (±)-Aeroplysinin 2 is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(±)-Aeroplysinin 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the brominated rings to less oxidized forms.

    Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various brominated and non-brominated derivatives, each with distinct biological activities.

Scientific Research Applications

(±)-Aeroplysinin 2 has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying bromination reactions and the synthesis of brominated natural products.

    Biology: The compound is used to investigate the biological pathways and mechanisms of marine-derived bioactive compounds.

    Medicine: Due to its antimicrobial and anticancer properties, (±)-Aeroplysinin 2 is studied for potential therapeutic applications.

    Industry: The compound’s unique properties make it a candidate for developing new antimicrobial agents and other industrial applications.

Mechanism of Action

The mechanism of action of (±)-Aeroplysinin 2 involves its interaction with cellular components, leading to various biological effects. The compound targets specific enzymes and proteins, disrupting cellular processes and leading to cell death in microbial and cancer cells. The exact molecular pathways are still under investigation, but its ability to induce apoptosis and inhibit cell proliferation is well-documented.

Comparison with Similar Compounds

Similar Compounds

    Aeroplysinin 1: Another brominated compound from the same genus with similar biological activities.

    Bromotyrosine derivatives: A class of compounds with structural similarities and comparable bioactivities.

Uniqueness

(±)-Aeroplysinin 2 stands out due to its specific brominated structure and the range of biological activities it exhibits. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

37676-85-0

Molecular Formula

C9H8Br2O4

Molecular Weight

339.96 g/mol

IUPAC Name

(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one

InChI

InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1

InChI Key

ZIWGLWRAFFMGTG-DTWKUNHWSA-N

SMILES

COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br

Isomeric SMILES

COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br

Canonical SMILES

COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br

Synonyms

aeroplysinin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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